Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate
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Overview
Description
Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate typically involves the reaction of a suitable boronic acid or ester with potassium bifluoride (KHF2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the compound acts as a boron reagent to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds .
Scientific Research Applications
Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Plays a role in the development of pharmaceuticals by facilitating the formation of carbon-carbon bonds.
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a boron reagent in various chemical reactions. In Suzuki–Miyaura coupling, it participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate salts: These compounds share similar stability and reactivity properties.
Boronic acids and esters: Commonly used in similar reactions but may lack the stability and ease of handling compared to potassium trifluoroborates.
Uniqueness
Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate is unique due to its enhanced stability and reactivity under a wide range of conditions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BF7O2.K/c10-7(11)8(12,13)18-6-4(9(14,15)16)2-1-3-5(6)17-7;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWFGUDWZADOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BF7KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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